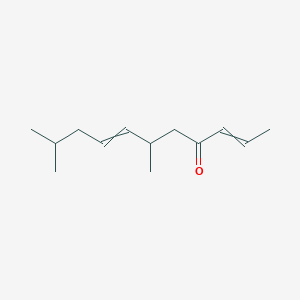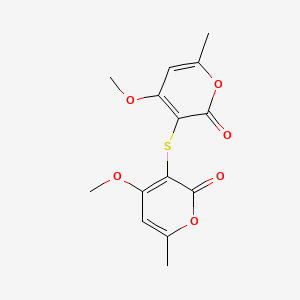
3,3'-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) is a chemical compound known for its unique structure and properties It consists of two 4-methoxy-6-methyl-2H-pyran-2-one units linked by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-methoxy-6-methyl-2H-pyran-2-one with a sulfur-containing reagent. One common method is the use of sulfur dichloride (SCl2) as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic species, leading to the formation of complexes or adducts. The methoxy and methyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: A precursor and simpler analog of the compound.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a methylene linker instead of a sulfur atom.
(E)-4-Methoxy-6-styryl-2H-pyran-2-one: A derivative with a styryl group.
Uniqueness
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) is unique due to the presence of the sulfur linker, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
83432-15-9 |
|---|---|
Molekularformel |
C14H14O6S |
Molekulargewicht |
310.32 g/mol |
IUPAC-Name |
4-methoxy-3-(4-methoxy-6-methyl-2-oxopyran-3-yl)sulfanyl-6-methylpyran-2-one |
InChI |
InChI=1S/C14H14O6S/c1-7-5-9(17-3)11(13(15)19-7)21-12-10(18-4)6-8(2)20-14(12)16/h5-6H,1-4H3 |
InChI-Schlüssel |
WZPMVTLDXAZDND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)O1)SC2=C(C=C(OC2=O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


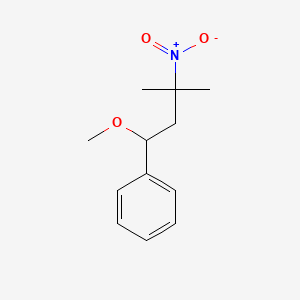
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
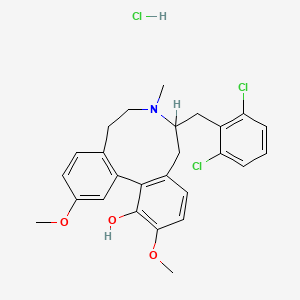
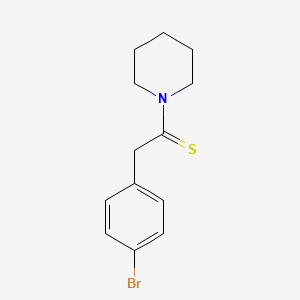
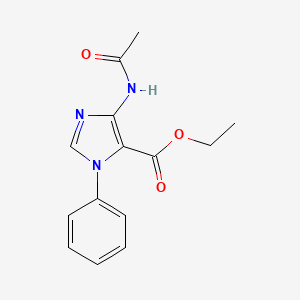
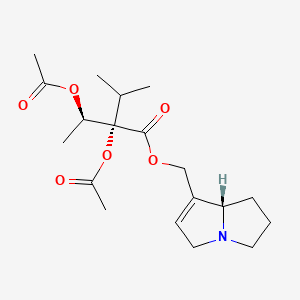
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
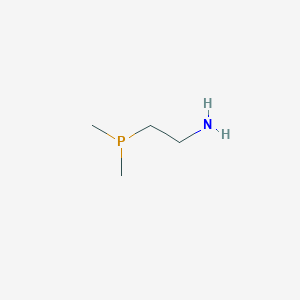
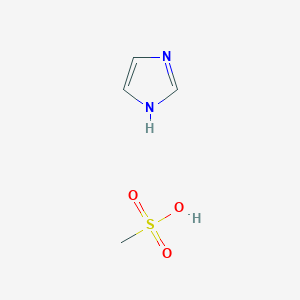
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
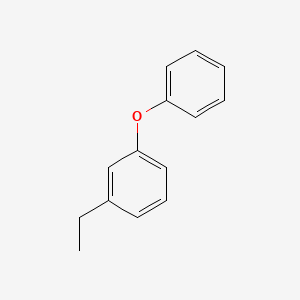
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
